![molecular formula C10H13N5S B2390273 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1094226-73-9](/img/structure/B2390273.png)
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a dimethylamino group and a phenyl group, which may influence its properties and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing thiol group. The presence of these groups could make the compound susceptible to electrophilic aromatic substitution reactions .Scientific Research Applications
- Application : Researchers have evaluated the antioxidant activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Among these, compound (5b) exhibited significant antioxidant potential, surpassing standard ascorbic acid .
- Application : 4-(Dimethylamino)phenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions, asymmetric addition reactions, and C-OH bond activation .
- Application : Incorporating 1,2,4-triazole-containing ring systems into drug candidates has led to compounds with anti-inflammatory, CNS stimulant, sedative, antimicrobial, and antifungal properties .
Antioxidant Activity
Polymer Catalyst
Cross-Coupling Reactions
Drug Candidates
Therapeutic Agents
Heterocyclic Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The compound 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRBGEBWRPMGND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
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